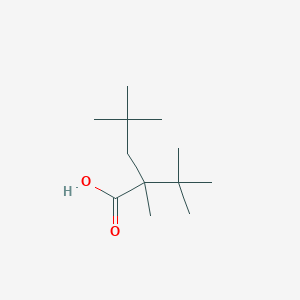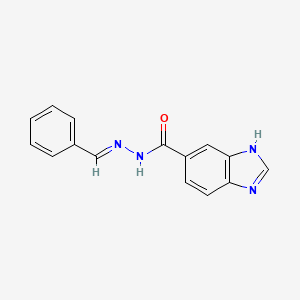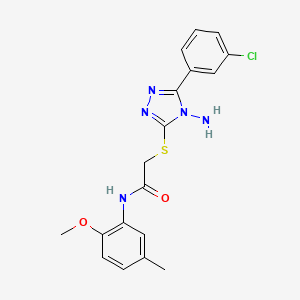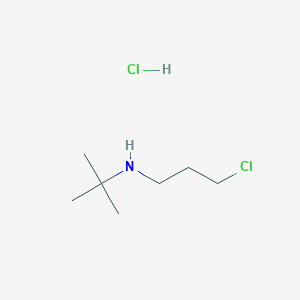![molecular formula C18H14INO3S B12005785 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid is a chemical compound with the formula C18H12INO4S. It contains a naphthalene core with an attached sulfinic acid group and a carbamoyl moiety. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One possible route starts with the reaction of naphthalene with iodine to form 4-iodonaphthalene. Subsequently, the carbamoylation of 4-iodonaphthalene using an appropriate amine source yields the desired compound. Detailed reaction conditions and reagents would need to be explored further in the literature.
Industrial Production: While industrial-scale production methods may not be widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.
Analyse Des Réactions Chimiques
Reactivity: 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid can participate in various reactions:
Oxidation: The sulfinic acid group can undergo oxidation to form the corresponding sulfonic acid.
Reduction: Reduction of the sulfinic acid group may yield the corresponding sulfide.
Substitution: The iodine atom can be substituted with other nucleophiles.
Iodine: Used for the initial iodination step.
Amine Sources: Necessary for carbamoylation.
Major Products: The major products depend on the specific reaction conditions and the substituents involved. Further research is needed to identify specific products.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential pharmaceutical applications.
Industry: For specialized chemical processes.
Mécanisme D'action
The exact mechanism by which 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While I don’t have specific data on similar compounds, further exploration could reveal related structures and their unique features.
Propriétés
Formule moléculaire |
C18H14INO3S |
|---|---|
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
5-[2-(4-iodoanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C18H14INO3S/c19-13-7-9-14(10-8-13)20-18(21)11-12-3-1-5-16-15(12)4-2-6-17(16)24(22)23/h1-10H,11H2,(H,20,21)(H,22,23) |
Clé InChI |
QAHOENIAWVDYRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=C(C2=C1)S(=O)O)CC(=O)NC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


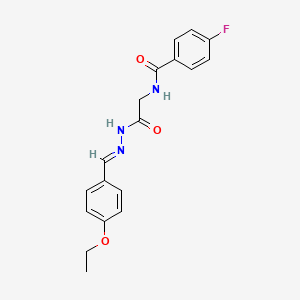
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)
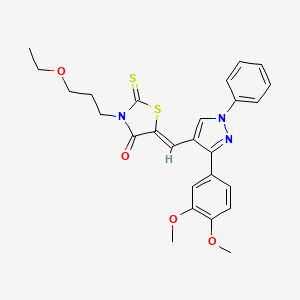

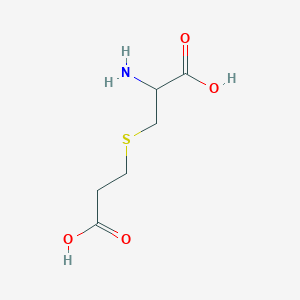
![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
